4-Bromo-2,6-dichloro-3-methylaniline
Overview
Description
4-Bromo-2,6-dichloro-3-methylaniline: is an aromatic amine with the molecular formula C7H6BrCl2N . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an aniline ring. It is commonly used in various chemical synthesis processes and has applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichloro-3-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The nitration of 2,6-dichloro-3-methylaniline to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine group.
Bromination: The bromination of the resulting compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar multi-step processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichloro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-Bromo-2,6-dichloro-3-methylaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloro-3-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and the amine group allows it to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylaniline
- 4-Bromo-2,6-dimethylaniline
- 2,6-Dichloro-4-methylaniline
Uniqueness
4-Bromo-2,6-dichloro-3-methylaniline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
4-bromo-2,6-dichloro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGPUJTODAJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567179 | |
Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62406-68-2 | |
Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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